molecular formula C20H26N2O3S B12198344 N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide

Cat. No.: B12198344
M. Wt: 374.5 g/mol
InChI Key: DJSXUVVDKLAHJQ-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide is a complex organic compound with a unique structure that combines a cyclopentyl group, a dimethylpyrrole ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide typically involves multiple steps, starting with the formation of the pyrrole ring. The cyclopentyl group is introduced through a cyclization reaction, followed by the addition of the phenylsulfonyl group via sulfonylation. The final step involves the formation of the propanamide group through an amidation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize waste. Continuous flow reactors and automated synthesis systems may be employed to achieve consistent production at a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding pockets, disrupting normal biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]acetamide
  • N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide
  • N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pentanamide

Uniqueness

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]propanamide

InChI

InChI=1S/C20H26N2O3S/c1-4-18(23)21-20-19(26(24,25)17-12-6-5-7-13-17)14(2)15(3)22(20)16-10-8-9-11-16/h5-7,12-13,16H,4,8-11H2,1-3H3,(H,21,23)

InChI Key

DJSXUVVDKLAHJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1C2CCCC2)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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